molecular formula C9H8ClNO2 B12580425 Methyl [(4-chlorophenyl)methylidene]carbamate CAS No. 199604-20-1

Methyl [(4-chlorophenyl)methylidene]carbamate

Cat. No.: B12580425
CAS No.: 199604-20-1
M. Wt: 197.62 g/mol
InChI Key: APHNANULOBWWDU-UHFFFAOYSA-N
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Description

Methyl [(4-chlorophenyl)methylidene]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a methyl group attached to a carbamate moiety, which is further connected to a 4-chlorophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-chlorophenyl)methylidene]carbamate typically involves the reaction of 4-chlorobenzaldehyde with methyl carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chlorobenzaldehyde and methyl carbamate.

    Catalyst: A suitable base such as sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-chlorophenyl)methylidene]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates.

Scientific Research Applications

Methyl [(4-chlorophenyl)methylidene]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of pesticides and herbicides due to its potential pesticidal properties.

Mechanism of Action

The mechanism of action of Methyl [(4-chlorophenyl)methylidene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, resulting in increased levels of acetylcholine and subsequent physiological effects.

Comparison with Similar Compounds

Methyl [(4-chlorophenyl)methylidene]carbamate can be compared with other carbamate compounds, such as:

    Methyl [(4-bromophenyl)methylidene]carbamate: Similar structure but with a bromine atom instead of chlorine.

    Methyl [(4-fluorophenyl)methylidene]carbamate: Contains a fluorine atom instead of chlorine.

    Methyl [(4-methylphenyl)methylidene]carbamate: Has a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in this compound imparts unique chemical and biological properties, such as enhanced reactivity and potential biological activity, compared to its analogs with different substituents.

Properties

CAS No.

199604-20-1

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

methyl N-[(4-chlorophenyl)methylidene]carbamate

InChI

InChI=1S/C9H8ClNO2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-6H,1H3

InChI Key

APHNANULOBWWDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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